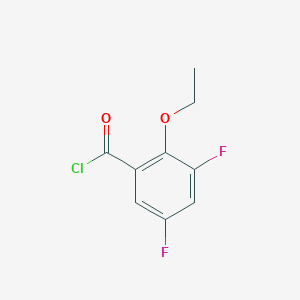

2-Ethoxy-3,5-difluorobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethoxy-3,5-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-8-6(9(10)13)3-5(11)4-7(8)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMDPTKLPPLYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-3,5-difluorobenzoyl chloride (CAS No. 1017779-72-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-3,5-difluorobenzoyl chloride (CAS No. 1017779-72-4), a key building block in modern medicinal and agrochemical research. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol for its precursor, discusses its reactivity and applications, and provides essential safety and handling information. The strategic incorporation of ethoxy and difluoro moieties makes this compound a valuable intermediate for the synthesis of complex molecular architectures with tailored biological activities. This guide is intended to serve as a critical resource for researchers leveraging this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Benzoyl Chlorides

Benzoyl chlorides are a class of highly reactive acylating agents widely employed in organic synthesis for the formation of esters, amides, and ketones.[1][2] The introduction of fluorine atoms onto the benzene ring significantly modulates the reactivity and physicochemical properties of these molecules. Fluorine's high electronegativity can enhance the metabolic stability, binding affinity, and bioavailability of parent compounds, making fluorinated synthons highly sought after in drug discovery.[3][4] Specifically, the difluoro substitution pattern, as seen in this compound, offers a unique electronic profile that can influence reaction outcomes and the biological activity of the resulting products. The additional ethoxy group provides another point of modification and can impact the solubility and conformational properties of the molecule.

Chemical and Physical Properties

A comprehensive table of the known and predicted properties of this compound is provided below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this particular molecule are not widely published.

| Property | Value | Source |

| CAS Number | 1017779-72-4 | Chempure[5] |

| IUPAC Name | This compound | Chempure[5] |

| Molecular Formula | C₉H₇ClF₂O₂ | Chempure[5] |

| Molecular Weight | 220.60 g/mol | Chempure[5] |

| Appearance | Colorless to light yellow clear liquid (Predicted) | General knowledge |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Reacts with water and alcohols.[6][7] Soluble in aprotic organic solvents (e.g., dichloromethane, diethyl ether, THF).[8] | General knowledge |

| XLogP3 | 3 | Chempure[5] |

| Hydrogen Bond Donor Count | 0 | Chempure[5] |

| Hydrogen Bond Acceptor Count | 4 | Chempure[5] |

| Rotatable Bond Count | 3 | Chempure[5] |

Synthesis and Mechanism

A likely synthetic pathway would involve the nucleophilic aromatic substitution (SNAr) on a suitable polyfluorinated benzene derivative, followed by functional group manipulations to introduce the carboxylic acid and ethoxy moieties.

Plausible Synthesis of 2-Ethoxy-3,5-difluorobenzoic Acid

The synthesis of the carboxylic acid precursor is a critical step. A potential route is outlined below:

Figure 2: General conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol:

-

To a solution of 2-ethoxy-3,5-difluorobenzoic acid in an inert solvent (e.g., toluene or dichloromethane), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride to facilitate the reaction.

-

The reaction mixture is typically heated to reflux until the evolution of gas (SO₂ or CO and CO₂) ceases.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by vacuum distillation.

Reactivity and Applications in Drug Development

This compound is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. The electron-deficient carbonyl carbon is susceptible to attack by a wide range of nucleophiles. [7][11] General Reactivity:

Figure 3: General nucleophilic acyl substitution reaction.

Key Applications:

-

Amide Synthesis: Reaction with primary or secondary amines yields the corresponding amides. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs). The resulting amide bond is a common feature in biologically active molecules.

-

Ester Synthesis: Reaction with alcohols produces esters. This can be used to introduce the 2-ethoxy-3,5-difluorobenzoyl moiety into molecules containing hydroxyl groups.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can acylate other aromatic rings, forming diaryl ketones.

The presence of the difluoro and ethoxy groups on the benzoyl chloride makes it a valuable building block for creating novel compounds with potentially enhanced pharmacological properties, such as improved metabolic stability and target binding affinity. [3]

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound, typical of acyl chlorides. [12][13]It will likely cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. [14] Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [5][15]* Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of corrosive vapors. [13]* Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. [16]* Spills: In case of a spill, neutralize with a suitable agent (e.g., sodium bicarbonate) and absorb with an inert material.

Quenching and Disposal:

Unused or residual this compound must be quenched before disposal. This can be done by slowly adding the acyl chloride to a stirred solution of a weak base, such as sodium bicarbonate, or an alcohol like isopropanol. The reaction is exothermic and should be performed in an ice bath. All waste should be disposed of in accordance with local regulations. [13]

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine and ethoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (with C-F couplings), and the ethoxy carbons.

-

¹⁹F NMR: The fluorine NMR spectrum will provide information about the fluorine environments.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. [8]Derivatization with benzoyl chloride is a known technique to improve the analysis of small molecules by LC-MS/MS. [17][18][19]The fragmentation pattern in the mass spectrum can provide structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically in the range of 1750-1815 cm⁻¹.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemicals. Its unique substitution pattern offers opportunities to fine-tune the properties of target compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research setting. This guide provides a foundational understanding of this important chemical intermediate, empowering researchers to incorporate it into their synthetic strategies.

References

- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015). Journal of Chemical Research, 39(7), 414-415. [URL not available]

-

An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. (2015). ResearchGate. [Link]

- CymitQuimica. (n.d.). CAS 129714-97-2: 3,5-Difluorobenzoyl chloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 11). Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

- An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017). Journal of Chemical Research, 41(4), 239-240. [URL not available]

- Chempure. (2024, October 26). This compound 95% 1017779-72-4.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

- TCI Chemicals. (2025, August 6). SAFETY DATA SHEET: 3,5-Difluorobenzoyl Chloride.

- BenchChem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) of 3-(1-Cyanoethyl)benzoyl chloride.

-

ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues. Retrieved from [Link]

- Grinias, J. P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- ChemBK. (2024, April 9). 2,5-difluorobenzoyl chloride.

- BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.

-

Sparrow Chemical. (n.d.). Benzoyl Chloride Series. Retrieved from [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

- Thermo Fisher Scientific. (2010, September 7). SAFETY DATA SHEET: Acetyl chloride.

- Kido Soule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(10), 4445–4454.

- Sigma-Aldrich. (n.d.). 3,5-Difluorobenzoyl chloride 98% 129714-97-2.

-

ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

- ChemistNate. (2022, January 30). Acid Chloride Reactions (General Mechanism). [Video]. YouTube.

-

ResearchGate. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS | Request PDF. Retrieved from [Link]

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. chemos.de [chemos.de]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. download.basf.com [download.basf.com]

- 13. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

- 16. chembk.com [chembk.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-Ethoxy-3,5-difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of a robust and reliable synthetic route to 2-Ethoxy-3,5-difluorobenzoyl chloride, a key intermediate in the development of various pharmaceutical compounds. The narrative emphasizes the underlying chemical principles and provides detailed, field-proven protocols to ensure replicability and success in a laboratory setting.

Introduction: The Significance of Fluorinated Benzoyl Chlorides in Medicinal Chemistry

Fluorinated organic molecules have garnered significant attention in drug discovery due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This compound, in particular, serves as a versatile building block for the synthesis of complex therapeutic agents. Its reactive acyl chloride functionality allows for facile introduction of the 2-ethoxy-3,5-difluorobenzoyl moiety into a wide array of molecular scaffolds, making it a valuable tool for medicinal chemists.

The synthesis of this important intermediate is typically approached in a two-step sequence, commencing with the preparation of the corresponding carboxylic acid precursor, 2-ethoxy-3,5-difluorobenzoic acid, followed by its conversion to the target acyl chloride. This guide will meticulously detail a validated pathway for both transformations.

Part I: Synthesis of the Precursor - 2-Ethoxy-3,5-difluorobenzoic Acid

The initial and crucial phase of this synthesis is the preparation of 2-ethoxy-3,5-difluorobenzoic acid. A logical and efficient approach involves the ethylation of a commercially available starting material, 2-hydroxy-3,5-difluorobenzoic acid, via a Williamson ether synthesis. This classic and reliable method involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an ethylating agent.

Underlying Principles: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as the nucleophile and attacks an electrophilic carbon atom bearing a good leaving group, typically a halide.[1][3] The choice of a suitable base is critical to quantitatively generate the phenoxide without promoting unwanted side reactions. A moderately strong base, such as potassium carbonate, is often employed for this purpose as it is effective in deprotonating the acidic phenol while being mild enough to avoid hydrolysis of the carboxylic acid group under the reaction conditions. The selection of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the SN2 reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.[4]

Experimental Protocol: Ethylation of 2-hydroxy-3,5-difluorobenzoic acid

Materials:

-

2-hydroxy-3,5-difluorobenzoic acid

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-hydroxy-3,5-difluorobenzoic acid (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq) and anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension under a nitrogen atmosphere.

-

Ethylation: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x). Combine the organic layers.

-

Washing: Wash the combined organic layers with 1 M hydrochloric acid, followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-ethoxy-3,5-difluorobenzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-ethoxy-3,5-difluorobenzoic acid as a solid.

Synthesis Workflow: 2-Ethoxy-3,5-difluorobenzoic Acid

Caption: Workflow for the synthesis of 2-Ethoxy-3,5-difluorobenzoic acid.

Part II: Conversion to this compound

With the precursor carboxylic acid in hand, the subsequent and final step is its conversion to the highly reactive acyl chloride. This transformation is most commonly and efficiently achieved using thionyl chloride (SOCl₂).[5][6]

Mechanism of Chlorination with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through a well-established mechanism.[2][3] The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly unstable and readily collapses, with the chloride ion acting as a nucleophile to attack the carbonyl carbon. The driving force for this reaction is the formation of the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, shifting the equilibrium towards the product.[2][7]

Experimental Protocol: Chlorination of 2-ethoxy-3,5-difluorobenzoic acid

Materials:

-

2-ethoxy-3,5-difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

Distillation apparatus

-

Standard laboratory glassware (flame-dried)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 2-ethoxy-3,5-difluorobenzoic acid (1.0 eq).

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (2.0-3.0 eq) to the flask. A solvent such as anhydrous toluene can be used if desired. A catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction: Gently heat the reaction mixture to reflux (typically around 70-80 °C) and maintain it at this temperature until the evolution of gas ceases (indicating the completion of the reaction).

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under atmospheric pressure, followed by vacuum distillation.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product as a liquid.[8] Due to its reactivity with water, it is crucial to handle the purified product under anhydrous conditions.

Synthesis Workflow: this compound

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | 2-hydroxy-3,5-difluorobenzoic acid | 1.0 | Ethyl iodide | 1.5 | DMF | 60-70 | 85-95 |

| Potassium carbonate | 2.5 | ||||||

| 2 | 2-ethoxy-3,5-difluorobenzoic acid | 1.0 | Thionyl chloride | 2.0-3.0 | Toluene (optional) | 70-80 | 90-98 |

Conclusion and Field-Proven Insights

The described two-step synthesis route provides a reliable and scalable method for the preparation of this compound. The Williamson ether synthesis in the first step is a robust reaction, and the use of potassium carbonate as a base offers a good balance between reactivity and selectivity. For the chlorination step, while thionyl chloride is highly effective, it is a corrosive and moisture-sensitive reagent that must be handled with appropriate safety precautions in a well-ventilated fume hood. The optional use of a catalytic amount of DMF in the chlorination step can significantly accelerate the reaction rate, a common practice in industrial settings. The final purification by vacuum distillation is crucial to obtain a high-purity product suitable for subsequent applications in pharmaceutical synthesis. This guide, grounded in established chemical principles and practical laboratory experience, should serve as a valuable resource for researchers and professionals in the field of drug development.

References

-

ResearchGate. (2015, July 9). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

National Institutes of Health. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from [Link]

-

Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4323714A - Alkylation of hydroxy-substituted aromatic compounds.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

- Gupta, A. K., & Gupta, M. (n.d.). Alkylation of Hydroxypyrones. Indian Journal of Chemistry.

- Google Patents. (n.d.). WO2013035103A1 - Phenol c-alkylation process.

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

-

YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

YouTube. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,5-Difluorobenzoic acid | C7H4F2O2 | CID 76339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction: The Analytical Imperative for Novel Intermediates

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethoxy-3,5-difluorobenzoyl chloride

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This compound is a highly functionalized aromatic compound, poised as a valuable building block due to its reactive acyl chloride group and the modulating electronic effects of its ethoxy and difluoro substituents. Its utility in synthesis is directly proportional to our ability to confirm its identity, purity, and structure unequivocally.

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. As direct experimental data for this specific molecule is not widely published, we will proceed as field scientists do: by applying foundational spectroscopic principles and drawing on established data from structurally analogous compounds. This predictive approach, grounded in expertise, allows us to build a reliable analytical picture and establish a robust protocol for empirical verification. We will detail the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Predicted Spectroscopic Profile

The structure of this compound (C₉H₇ClF₂O₂) contains several key features that will define its spectroscopic fingerprint: an acyl chloride, a substituted benzene ring, two fluorine atoms, and an ethoxy group. Our analysis will focus on identifying the characteristic signals from each of these components.

Predicted Spectroscopic Data Summary

The following table summarizes the anticipated key signals for this compound based on established spectroscopic correlation data and analysis of similar structures.

| Technique | Feature | Predicted Signal / Value | Rationale and Commentary |

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1780 - 1800 cm⁻¹ (Strong) | Acyl chlorides exhibit a high-frequency C=O stretch. Electronegative fluorine substituents on the ring further increase this frequency compared to standard benzoyl chloride (~1773 cm⁻¹).[1][2][3] |

| Aromatic C=C Stretch | ~1600 cm⁻¹, ~1470 cm⁻¹ | Characteristic benzene ring vibrations. | |

| C-O-C Asymmetric Stretch | ~1250 - 1280 cm⁻¹ | Strong signal typical for aryl-alkyl ethers. | |

| C-F Stretch | ~1100 - 1150 cm⁻¹ (Strong) | Aryl-fluorine bonds produce intense absorption in this region. | |

| ¹H NMR | Aromatic H-4 | ~7.0 - 7.2 ppm (dt) | Shielded by the ortho-ethoxy group. Will appear as a doublet of triplets due to coupling with H-6 (JHH) and the two meta-fluorine atoms (JHF). |

| Aromatic H-6 | ~7.3 - 7.5 ppm (dt) | Less shielded than H-4. Will appear as a doublet of triplets due to coupling with H-4 (JHH) and the ortho-fluorine atom (JHF). | |

| Ethoxy -CH₂- | ~4.2 - 4.4 ppm (q) | Methylene protons adjacent to the aromatic oxygen. Will be a quartet due to coupling with the -CH₃ protons. | |

| Ethoxy -CH₃ | ~1.4 - 1.6 ppm (t) | Methyl protons of the ethoxy group. Will be a triplet due to coupling with the -CH₂- protons. | |

| ¹³C NMR | Carbonyl C=O | ~165 - 168 ppm | Typical chemical shift for an acyl chloride carbonyl carbon. |

| Aromatic C-F (C-3, C-5) | ~160 - 164 ppm (d, ¹JCF) | Carbons directly bonded to fluorine exhibit a large one-bond coupling constant (~240-260 Hz), appearing as a doublet. | |

| Aromatic C-O (C-2) | ~155 - 158 ppm (t, ³JCF) | Carbon attached to the ethoxy group, will show smaller coupling to the two meta-fluorine atoms. | |

| Aromatic C-COCl (C-1) | ~125 - 130 ppm (t, ³JCF) | Carbon bearing the acyl chloride group, will show smaller coupling to the two meta-fluorine atoms. | |

| Aromatic C-H (C-4, C-6) | ~110 - 120 ppm (d) | The chemical shifts of these carbons will be influenced by the fluorine and ethoxy groups and will likely show coupling to fluorine. | |

| Ethoxy -CH₂- | ~65 - 68 ppm | Methylene carbon of the ethoxy group. | |

| Ethoxy -CH₃ | ~14 - 16 ppm | Methyl carbon of the ethoxy group. | |

| ¹⁹F NMR | Aromatic F-3, F-5 | ~ -105 to -115 ppm | Due to symmetry, both fluorine atoms are equivalent and will produce a single resonance. The signal will be split by the ortho and para aromatic protons.[4][5] |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z ~220, 222 | Calculated Exact Mass: 220.0106. The presence of the ³⁷Cl isotope will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak. |

| Key Fragments | m/z ~191, 185, 157 | Loss of -C₂H₅ ([M-29]⁺), loss of -Cl ([M-35]⁺), and loss of -COCl ([M-63]⁺). These fragments provide definitive structural confirmation. |

Experimental Workflows and Methodologies

To ensure the acquisition of high-quality, reproducible data, the following protocols are provided. These methods represent a self-validating system, where the results from one technique should corroborate the findings from others.

Analytical Workflow Overview

The logical flow for a comprehensive characterization of a new chemical entity like this compound is crucial. It ensures that sufficient data is collected to confirm the structure and assess purity efficiently.

Caption: Spectroscopic characterization workflow for this compound.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Causality: This technique is ideal for the rapid confirmation of the acyl chloride C=O bond, C-O ether linkage, and C-F bonds, which are hallmarks of the target structure.

-

Methodology:

-

Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is critical to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.

-

Sample Application: Apply a single drop of neat this compound directly onto the ATR crystal. As an acyl chloride, this compound is moisture-sensitive; perform this step quickly.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

-

Data Processing: Perform an automatic baseline correction and ATR correction.

-

Analysis: Label the major peaks corresponding to the C=O stretch, aromatic C=C stretches, C-O-C stretch, and the strong C-F stretches. Compare these to the predicted values.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise connectivity of atoms and confirm the carbon-hydrogen framework.

-

Causality: ¹H, ¹³C, and ¹⁹F NMR are unparalleled for providing detailed structural information. The chemical shifts, signal integrations, and coupling patterns provide a unique and definitive fingerprint of the molecule.[6][7] The wide chemical shift dispersion of ¹⁹F NMR is particularly useful for resolving fluorine-containing compounds.[4][8]

-

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for this type of molecule and its single, well-defined residual solvent peak.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum (e.g., on a 400 MHz spectrometer).

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Acquire 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a longer relaxation delay (5 seconds) and acquire a larger number of scans (e.g., 1024) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled 1D fluorine spectrum.

-

Set the spectral width to cover an appropriate range for fluoroaromatics (e.g., -100 to -120 ppm). Use CFCl₃ as the standard reference (0 ppm).[5]

-

¹⁹F is a highly sensitive nucleus, so only a small number of scans (e.g., 32) are typically required.[9]

-

-

Data Processing: Fourier transform, phase correct, and baseline correct all spectra. Integrate the ¹H signals. Reference the ¹H and ¹³C spectra to TMS (0 ppm) and the ¹⁹F spectrum to CFCl₃ (0 ppm).

-

Analysis: Correlate the observed chemical shifts, integrations, and coupling patterns (multiplicities) with the predicted values for the structure. Pay close attention to the H-F and C-F coupling constants.

-

Protocol 3: Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and identify characteristic fragmentation patterns.

-

Causality: MS provides the molecular formula (via accurate mass) and structural clues through fragmentation. The derivatization of molecules with benzoyl chloride is a known technique to improve analysis by LC-MS, and understanding its fragmentation is key.[10][11][12]

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation (Electron Ionization - GC/MS):

-

Inject the sample into a GC/MS system. The GC will serve to separate the compound from any potential impurities before it enters the mass spectrometer.

-

Use a standard electron ionization (EI) energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns.

-

-

Data Acquisition: Scan a mass range from m/z 40 to 400.

-

Analysis:

-

Identify the molecular ion peak ([M]⁺). Check for the presence of the M+2 peak at approximately 33% the intensity of the M peak, which is characteristic of a monochlorinated compound.

-

Identify major fragment ions and propose logical fragmentation pathways, such as the loss of the chlorine radical, the ethoxy group, or the entire acyl chloride function.

-

-

Structural Elucidation Logic

The power of this multi-technique approach lies in the convergence of evidence. Each piece of data validates the others, building an unassailable case for the structure.

Caption: A logic diagram showing how data from multiple spectroscopic techniques converge to confirm the molecular structure.

Conclusion

This guide outlines a predictive and systematic approach to the complete spectroscopic characterization of this compound. By integrating data from IR, multi-nuclear NMR, and Mass Spectrometry, a researcher can build a comprehensive and verifiable profile of this molecule. The provided protocols are designed to be robust and are grounded in established scientific principles, ensuring that any laboratory can confidently confirm the identity and purity of this valuable synthetic intermediate. The true validation of this guide will be the successful acquisition of empirical data that aligns with these well-reasoned predictions.

References

-

Cheméo. (n.d.). Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2). Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzoyl chloride. Retrieved from [Link]

-

Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1946–1954. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Lee, S. K., et al. (2007). Spectroscopic Analysis of 2,3-Difluorobenzyl Radical. Bulletin of the Korean Chemical Society, 28(9), 1543-1546. Retrieved from [Link]

-

Ghaffari, B., et al. (2024). Copper-Mediated −CF(OCF₃)(CF₂H) Transfer to Organic Electrophiles. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

Grinias, J. P. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International, 30(10). Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

-

Grinias, J. P., et al. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. ResearchGate. Retrieved from [Link]

-

Ahrens, E. T., & Bulte, J. W. (2013). New Frontiers and Developing Applications in 19F NMR. Current Opinion in Biotechnology, 24(4), 735–742. Retrieved from [Link]

-

NMR-Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 215–227. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Kennedy, R. T., et al. (2011). In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry. Journal of Chromatography A, 1218(44), 8049–8055. Retrieved from [Link]

-

Yurdakul, S., & Cinar, M. (2005). An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. Zeitschrift für Naturforschung A, 60(8), 637-640. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoyl chloride [webbook.nist.gov]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

- 9. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR of 2-Ethoxy-3,5-difluorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-3,5-difluorobenzoyl chloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its precise chemical structure, particularly the arrangement of its functional groups, is critical to its reactivity and the properties of the resulting products. ¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The presence of fluorine atoms introduces complexities in the spectrum due to C-F coupling, making a thorough understanding of the spectral features essential for accurate characterization.[1][2]

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is governed by the electronic environment of each carbon atom, which is influenced by the ethoxy, fluoro, and benzoyl chloride substituents.

Substituent Effects on Chemical Shifts:

-

Benzoyl Chloride Group (-COCl): The carbonyl carbon of the benzoyl chloride is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms, and its resonance contribution. This carbon is expected to appear significantly downfield, typically in the range of 165-180 ppm.[3] The carbon atom to which the carbonyl group is attached (C-1) will also be deshielded.

-

Ethoxy Group (-OCH₂CH₃): The oxygen atom of the ethoxy group is electron-donating through resonance and electron-withdrawing through induction. The carbon atom directly attached to the oxygen (C-2) will be strongly deshielded, while the effect on other ring carbons will be more nuanced. The methylene (-OCH₂) and methyl (-CH₃) carbons of the ethoxy group will have characteristic shifts around 60-80 ppm and 10-20 ppm, respectively.[3][4]

-

Fluorine Atoms (-F): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, which generally deshields adjacent carbons. However, it also has a strong electron-donating resonance effect. The most significant impact of fluorine on the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling.[2][5]

Carbon-Fluorine (C-F) Coupling:

The presence of fluorine atoms leads to through-bond J-coupling, which splits the signals of nearby carbon atoms into multiplets. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.

-

¹JCF (One-bond coupling): This is the largest coupling, typically observed for carbons directly bonded to fluorine (C-3 and C-5). The ¹JCF values are generally large, often in the range of 240-260 Hz.[5]

-

²JCF (Two-bond coupling): Carbons adjacent to the C-F bond will exhibit smaller couplings. For example, C-2, C-4, and C-6 will couple to the fluorine atoms at C-3 and C-5. These couplings are typically in the range of 15-30 Hz.

-

³JCF (Three-bond coupling) and longer-range couplings: These are also possible and are generally smaller in magnitude. For instance, the carbonyl carbon may show a small coupling to the fluorine at C-3. Long-range C-F coupling can be observed over several bonds, especially in conjugated systems.[6]

Predicted ¹³C NMR Spectral Data

Based on the theoretical principles discussed, the predicted ¹³C NMR spectral data for this compound is summarized below. The exact chemical shifts can vary depending on the solvent and concentration.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C=O | 165 - 175 | Doublet of doublets (dd) or Triplet (t) | ³JCF, ⁴JCF ≈ 2-5 |

| C-1 | 120 - 130 | Triplet (t) or Multiplet (m) | ²JCF(C1-F3), ⁴JCF(C1-F5) |

| C-2 | 155 - 165 | Doublet of doublets (dd) | ²JCF(C2-F3) ≈ 15-25, ⁴JCF(C2-F5) ≈ 2-5 |

| C-3 | 158 - 168 | Doublet of doublets (dd) | ¹JCF(C3-F3) ≈ 240-260, ³JCF(C3-F5) ≈ 5-10 |

| C-4 | 100 - 110 | Triplet (t) | ²JCF(C4-F3, C4-F5) ≈ 20-30 |

| C-5 | 158 - 168 | Doublet of doublets (dd) | ¹JCF(C5-F5) ≈ 240-260, ³JCF(C5-F3) ≈ 5-10 |

| C-6 | 105 - 115 | Doublet of doublets (dd) | ²JCF(C6-F5) ≈ 20-30, ⁴JCF(C6-F3) ≈ 2-5 |

| -OCH₂- | 65 - 75 | Singlet (s) | - |

| -CH₃ | 14 - 16 | Singlet (s) | - |

Experimental Protocol

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and relatively simple solvent signal.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Nucleus: ¹³C

-

Frequency: Approximately 100 MHz

-

Decoupling: ¹H broadband decoupling (e.g., waltz16 or garp)

-

Pulse Program: A standard single-pulse experiment (e.g., zgpg30)

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2-5 seconds (a longer delay may be needed for quaternary carbons)

-

Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0-200 ppm (or adjusted to encompass all expected signals)

-

Temperature: 298 K (25 °C)

3. Data Processing:

-

Apply an exponential window function (line broadening, LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) of the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Baseline correct the spectrum.

-

Calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks (note: ¹³C NMR peak integrals are not always proportional to the number of carbons, especially with ¹H decoupling).

-

Analyze and assign the peaks based on their chemical shifts and coupling patterns.

Visualization of Key Structures and Workflows

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. westmont.edu [westmont.edu]

Mass spectrometry of 2-Ethoxy-3,5-difluorobenzoyl chloride

An In-Depth Technical Guide to the Mass Spectrometry of 2-Ethoxy-3,5-difluorobenzoyl chloride

Introduction

This compound is a substituted aromatic acyl chloride, a class of compounds that serve as highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Their utility stems from the reactivity of the acyl chloride group, which allows for the facile introduction of the benzoyl moiety into various structures.[1][2] A thorough understanding of the molecule's characteristics is paramount for reaction monitoring, quality control, and structural verification. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information.[3][4]

This guide provides a detailed exploration of the mass spectrometric behavior of this compound under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. As a Senior Application Scientist, the aim is not merely to present data but to explain the causal chemical principles behind the observed fragmentation patterns and to provide robust, field-proven protocols for its analysis. This document is structured to serve as a practical and authoritative resource for researchers, scientists, and professionals in drug development who rely on precise molecular characterization.

Molecular Properties and Isotopic Signature

A foundational understanding of the target molecule's properties is essential before delving into its mass spectrometric analysis. The presence of chlorine is particularly significant, as its natural isotopic abundance (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) imparts a characteristic M+2 peak, which is a crucial diagnostic tool for identifying chlorine-containing ions in the mass spectrum.[5]

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₇ClF₂O₂ | - |

| Average Molecular Weight | 220.60 g/mol | Calculated |

| Monoisotopic Mass (³⁵Cl) | 220.0102 Da | Calculated |

| Monoisotopic Mass (³⁷Cl) | 222.0073 Da | Calculated |

| Key Isotopic Feature | M and M+2 peaks with ~3:1 intensity ratio | [5] |

Part 1: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a powerful technique for structural elucidation that utilizes a high-energy electron beam (typically 70 eV) to ionize molecules, inducing predictable and reproducible fragmentation.[4] This "hard" ionization technique provides a fragmentation pattern that serves as a molecular fingerprint. For acyl chlorides, fragmentation is typically dominated by cleavages adjacent to the carbonyl group.[6][7]

Predicted EI Fragmentation Pathways

The fragmentation of this compound is governed by the relative stabilities of the resulting radical cations and neutral losses. The primary fragmentation events involve the highly reactive acyl chloride functional group and subsequent cleavages related to the ethoxy substituent.

-

Molecular Ion (M⁺•) Formation: Ionization often occurs on a lone pair electron of an oxygen or halogen atom.[8] The aromatic system provides some stability, but the molecular ion peak for acyl chlorides can be weak or absent.[7] We predict its presence at m/z 220 (and m/z 222).

-

α-Cleavage: Loss of Chlorine Radical: The most characteristic fragmentation for acyl chlorides is the loss of the chlorine radical to form a highly resonance-stabilized acylium ion.[6][7] This is often the base peak in the spectrum.

-

[M - Cl]⁺ at m/z 185

-

-

Loss of Carbon Monoxide from Acylium Ion: The resulting acylium ion (m/z 185) readily loses a neutral carbon monoxide (CO) molecule, a common pathway for carbonyl-containing ions.[6]

-

[M - Cl - CO]⁺ at m/z 157

-

-

Fragmentation of the Ethoxy Group: The ethoxy substituent provides alternative fragmentation routes.

-

Loss of Ethylene: A McLafferty-type rearrangement can lead to the elimination of a neutral ethene molecule (C₂H₄) from the molecular ion.

-

[M - C₂H₄]⁺• at m/z 192

-

-

Loss of an Ethyl Radical: Cleavage of the ethyl group from the ether linkage.

-

[M - C₂H₅]⁺ at m/z 191

-

-

-

Loss of the Entire Acyl Chloride Group: Cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of the •COCl radical.[6]

-

[M - COCl]⁺ at m/z 157 (Note: this fragment is isobaric with the [M - Cl - CO]⁺ ion, reinforcing this peak's intensity).

-

Summary of Key EI-MS Fragments

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Mechanism |

| 220 / 222 | Molecular Ion | [C₉H₇ClF₂O₂]⁺• | Electron Ionization |

| 185 | 2-Ethoxy-3,5-difluorobenzoyl Cation (Acylium Ion) | [C₉H₇F₂O₂]⁺ | α-Cleavage: Loss of •Cl |

| 192 / 194 | 2-Hydroxy-3,5-difluorobenzoyl Chloride Ion | [C₇H₃ClF₂O₂]⁺• | McLafferty Rearrangement: Loss of C₂H₄ |

| 157 | 2-Ethoxy-3,5-difluorophenyl Cation | [C₈H₇F₂O]⁺ | Loss of CO from m/z 185 |

Visualization of EI Fragmentation

Caption: ESI analysis pathway, including solvent reaction and subsequent CID fragmentation.

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to these methodologies ensures reproducible and trustworthy data for the identification and characterization of this compound.

Protocol 1: GC-MS for EI Analysis

This method is designed to analyze the intact acyl chloride and its characteristic fragmentation pattern. The key is to maintain an anhydrous environment.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in anhydrous dichloromethane.

-

Perform a serial dilution to a final concentration of ~10 µg/mL using anhydrous dichloromethane.

-

Causality: Dichloromethane is a volatile, aprotic solvent that is compatible with GC systems and will not react with the analyte. Anhydrous conditions are critical to prevent hydrolysis.

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or Q-TOF.

-

-

GC Method:

-

Inlet: Split/Splitless, 250 °C, Split ratio 20:1.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Oven Program: Initial 60 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

Trustworthiness: The temperature program is designed to ensure good chromatographic peak shape and separation from any potential impurities or degradation products.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan m/z 40 - 400.

-

Data Analysis: Verify the presence of the key fragments (m/z 185, 157) and confirm the isotopic pattern for any chlorine-containing fragments.

-

Protocol 2: LC-MS for ESI Analysis

This method is designed to analyze the stable hydrolysis/methanolysis products, providing molecular weight information and confirmation through MS/MS.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Dilute to a final concentration of ~1 µg/mL in a 50:50 acetonitrile:water with 0.1% formic acid mobile phase.

-

Causality: The protic solvent mixture intentionally promotes the conversion to the more stable carboxylic acid, which is readily ionizable by ESI. Formic acid aids in protonation for positive mode ESI.

-

-

Instrumentation:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole or Q-TOF.

-

-

LC Method:

-

Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Method:

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temperature: 450 °C.

-

Cone Gas Flow: 50 L/hr.

-

Full Scan: Scan m/z 100 - 400 to find the protonated precursor (m/z 203.05).

-

Tandem MS (MS/MS):

-

Select m/z 203.05 as the precursor ion.

-

Apply a collision energy ramp (e.g., 10-30 eV) to generate product ions.

-

Trustworthiness: The detection of the m/z 185.04 product ion from the m/z 203.05 precursor provides a high degree of confidence in the structural assignment, linking the ESI data directly to the fragmentation observed in EI.

-

-

Conclusion

The mass spectrometric analysis of this compound is a tale of two techniques, each providing complementary and confirmatory information. Electron Ionization MS provides a rich, structure-diagnostic fragmentation pattern, with the formation of the m/z 185 acylium ion as its most defining feature. Electrospray Ionization MS, conversely, highlights the molecule's inherent reactivity, leading to the observation of its hydrolysis or alcoholysis products.

A robust analytical approach leverages both methods. GC-MS confirms the identity through the specific fragmentation fingerprint, while LC-MS/MS validates the core structure by observing the formation of the same key acylium ion from the stable, solvent-reacted precursors. This integrated, mechanistically-grounded approach ensures the highest level of scientific integrity and provides an unambiguous structural characterization essential for professionals in the chemical and pharmaceutical sciences.

References

-

PubChem. 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Calgary. Spectroscopic Analysis of Acyl Chlorides. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

YouTube. Electrospray ionization. [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

ELTE. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

-

JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

Sources

- 1. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thiele.ruc.dk [thiele.ruc.dk]

IR spectrum of 2-Ethoxy-3,5-difluorobenzoyl chloride

An In-depth Technical Guide to the Infrared Spectrum of 2-Ethoxy-3,5-difluorobenzoyl chloride

Introduction

This compound (CAS No. 1017779-72-4) is a substituted aromatic acyl chloride, a class of compounds that serve as highly valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The precise structural confirmation of such reactive intermediates is paramount to ensuring the integrity of subsequent synthetic steps. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the functional group identity of these molecules.

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of this compound. As no definitive public spectrum is available, this document synthesizes information from established spectroscopic principles and databases for analogous structures. We will deconstruct the molecule into its constituent functional groups, predict their characteristic vibrational frequencies, propose a robust experimental protocol for spectral acquisition, and outline a logical workflow for spectral interpretation.

Theoretical Framework: Predicting the Vibrational Landscape

The is a composite of the vibrational modes of its distinct functional components: the acyl chloride, the substituted aromatic ring, the ethoxy group, and the carbon-fluorine bonds.

The Acyl Chloride Moiety (Ar-COCl)

The acyl chloride is the most diagnostically significant group. Its reactivity and electronic nature create a prominent and revealing absorption band.

-

C=O Stretching Vibration: The carbonyl (C=O) stretch of acyl chlorides is one of the highest frequency carbonyl absorptions.[2] For aliphatic acid chlorides, this band appears in the 1810–1775 cm⁻¹ range.[3] In this compound, the carbonyl group is conjugated with the benzene ring. This conjugation allows for delocalization of pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency. Therefore, the C=O band for this molecule is predicted to be very strong and sharp, appearing in the lower end of the typical range, likely between 1790 cm⁻¹ and 1760 cm⁻¹ .[3][4] The high frequency is a direct result of the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond.

-

C-Cl Stretching Vibration: The carbon-chlorine single bond stretch is expected in the fingerprint region, typically between 730 cm⁻¹ and 550 cm⁻¹ .[2] This region is often complex, and the C-Cl band may be one of several absorptions.

The Substituted Aromatic System

The 1,2,3,5-tetrasubstituted benzene ring gives rise to several characteristic vibrations.

-

Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring will produce sharp, medium-to-weak absorptions at wavenumbers above 3000 cm⁻¹ .

-

Aromatic C=C Stretching: The stretching vibrations within the benzene ring itself typically manifest as a set of two to four sharp bands of variable intensity in the 1620-1450 cm⁻¹ region. Key peaks are expected near 1600 cm⁻¹ and 1475 cm⁻¹.

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring determines the position of strong C-H "wagging" absorptions in the 900-650 cm⁻¹ range. While specific prediction for this substitution is complex, the presence of strong bands in this region confirms the aromatic nature.

The Ethoxy and Fluoro Groups: A Crowded Mid-Frequency Region

The ethoxy and difluoro substituents contribute significantly to the spectrum, particularly in the 1300-1000 cm⁻¹ range.

-

Aliphatic C-H Stretching: The methyl (CH₃) and methylene (CH₂) groups of the ethoxy substituent will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ , typically in the 2980-2850 cm⁻¹ range. These are clearly distinguishable from the aromatic C-H stretches.

-

Aromatic Ether C-O Stretching: Phenyl alkyl ethers display two characteristic and strong C-O stretching bands.[5][6] An asymmetric stretch is expected between 1270-1230 cm⁻¹ , and a symmetric stretch appears between 1050-1000 cm⁻¹ .[7] These bands are often broad and intense, making them a key diagnostic feature.[8]

-

C-F Stretching: The carbon-fluorine bonds introduce very strong absorptions due to the large change in dipole moment during vibration. These C-F stretching bands are typically found in the 1400-1100 cm⁻¹ region. Given the presence of two C-F bonds and the aromatic ether C-O stretches, this area of the spectrum is expected to be complex and contain multiple strong, overlapping bands.

Data Synthesis: Predicted Spectral Data Summary

The following table summarizes the anticipated key vibrational frequencies, their intensities, and the responsible functional groups for this compound.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| > 3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | Medium | C-H Stretch (asymmetric & symmetric) | Ethoxy Group (-CH₂, -CH₃) |

| 1790 - 1760 | Very Strong, Sharp | C=O Stretch | Acyl Chloride |

| 1620 - 1450 | Medium-Weak, Sharp | C=C Ring Stretch | Aromatic Ring |

| ~1450 | Medium | C-H Bend (scissoring/bending) | Ethoxy Group (-CH₂) |

| 1400 - 1100 | Strong to Very Strong | C-F Stretch | Aryl Fluoride |

| 1270 - 1230 | Strong | C-O-C Asymmetric Stretch | Aromatic Ether |

| 1050 - 1000 | Strong | C-O-C Symmetric Stretch | Aromatic Ether |

| 730 - 550 | Medium | C-Cl Stretch | Acyl Chloride |

Bolded entries represent the most characteristic and readily identifiable peaks for structural confirmation.

Experimental Protocol: Acquiring a Validated Spectrum

Causality and Experimental Choice: Acyl chlorides are highly reactive and readily hydrolyze upon exposure to atmospheric moisture.[9] The hydrolysis product, the corresponding carboxylic acid, has a vastly different IR spectrum (broad O-H stretch ~3000 cm⁻¹, lower frequency C=O stretch ~1700 cm⁻¹). Therefore, the entire sample preparation and handling procedure must be conducted under anhydrous conditions to ensure the resulting spectrum is of the target compound and not its degradation product. A thin-film preparation is ideal for a neat liquid sample like this.

Step-by-Step Methodology for FT-IR Analysis

-

Environment Preparation: All operations should be performed in a nitrogen-filled glovebox or under a steady stream of an inert gas (N₂ or Ar) to minimize exposure to moisture.

-

Materials:

-

This compound sample.

-

Two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Disposable pipette or glass rod.

-

FT-IR Spectrometer (e.g., Varian Corp. or similar).[10]

-

Sample holder for the spectrometer.

-

-

Spectrometer Preparation:

-

Ensure the spectrometer's sample compartment is purged with dry air or nitrogen.

-

Collect a background spectrum of the empty compartment. This is crucial for subtracting any atmospheric H₂O and CO₂ absorptions.

-

-

Sample Preparation (Thin Film):

-

Inside the inert atmosphere, place one clean, dry salt plate on a holder.

-

Using a clean pipette, place a single small drop of the liquid this compound onto the center of the plate.

-

Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Spectral Acquisition:

-

Quickly transfer the assembled salt plates from the inert environment to the spectrometer's sample holder.

-

Immediately acquire the sample spectrum.

-

Typical Parameters:

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (to improve signal-to-noise ratio).

-

Range: 4000 - 400 cm⁻¹.

-

-

-

Data Processing & Cleaning:

-

The acquired spectrum will be automatically ratioed against the collected background spectrum.

-

Inspect the baseline and apply a baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Immediately after analysis, disassemble the salt plates and clean them thoroughly with a dry, non-polar solvent (e.g., anhydrous dichloromethane or chloroform) followed by gentle drying.

-

Visualization: A Workflow for Spectral Interpretation

The following diagram outlines a logical process for analyzing the obtained IR spectrum to confirm the structure of this compound.

Caption: Logical workflow for the IR spectral analysis of this compound.

Conclusion

The infrared spectrum of this compound is expected to be rich with information, defined by several key features. The unambiguous identification of this molecule hinges on observing a very strong carbonyl absorption between 1790-1760 cm⁻¹, the presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, and a complex series of strong bands in the 1400-1000 cm⁻¹ region corresponding to the aromatic ether and C-F vibrations. By employing the rigorous, anhydrous sample handling protocol described, researchers can obtain a high-fidelity spectrum, and by following the proposed interpretation workflow, confidently verify the structural integrity of this critical synthetic intermediate.

References

-

University of Calgary. Infrared Spectroscopy. Accessed January 24, 2026. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Accessed January 24, 2026. [Link]

-

PubChem. 3,5-Difluorobenzoyl chloride. Accessed January 24, 2026. [Link]

-

ChemBK. 2,5-difluorobenzoyl chloride. Accessed January 24, 2026. [Link]

-

Joe, Chemistry. Infrared spectra of acid chlorides. Accessed January 24, 2026. [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Accessed January 24, 2026. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy - IR Sample Preparation: A Practical Guide. Accessed January 24, 2026. [Link]

-

National Institutes of Health (NIH). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. Accessed January 24, 2026. [Link]

-

Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Accessed January 24, 2026. [Link]

-

ResearchGate. Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Accessed January 24, 2026. [Link]

-

Master Organic Chemistry. IR Spectroscopy: 4 Practice Problems. Accessed January 24, 2026. [Link]

-

HUNAN CHEM. Benzoyl Chloride Universal Chemical. Accessed January 24, 2026. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Accessed January 24, 2026. [Link]

-

ResearchGate. Deformation of the benzene ring upon fluorination: Equilibrium structures of all fluorobenzenes. Accessed January 24, 2026. [Link]

-

ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Accessed January 24, 2026. [Link]

-

Química Organica.org. IR spectrum: Ethers. Accessed January 24, 2026. [Link]

-

Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. Accessed January 24, 2026. [Link]

-

Chemistry LibreTexts. 4.18: Analysis of the Vibrational and Electronic Spectrum of Benzene. Accessed January 24, 2026. [Link]

-

ACS Publications. Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. Accessed January 24, 2026. [Link]

-

Wikipedia. Benzoyl chloride. Accessed January 24, 2026. [Link]

-

Cheméo. Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2). Accessed January 24, 2026. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. Accessed January 24, 2026. [Link]

- Google Patents. CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride. Accessed January 24, 2026.

-

Jmol. Vibrational Modes of Benzene. Accessed January 24, 2026. [Link]

-

ACS Omega. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Accessed January 24, 2026. [Link]

-

ResearchGate. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Accessed January 24, 2026. [Link]

-

NIST WebBook. Benzoyl chloride. Accessed January 24, 2026. [Link]

Sources

- 1. This compound 95% 1017779-72-4 | Chempure [chempure.in]

- 2. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. fiveable.me [fiveable.me]

- 9. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

The Chemistry of 2-Ethoxy-3,5-difluorobenzoyl chloride: Synthesis and Impurity Profile

An In-depth Technical Guide to the Purity and Suppliers of 2-Ethoxy-3,5-difluorobenzoyl chloride

For the modern researcher, scientist, or drug development professional, the integrity of starting materials is paramount. The success of a multi-step synthesis or the validity of a biological assay often hinges on the purity of a single key intermediate. This compound (CAS No. 1017779-72-4) is one such compound, a specialized building block whose utility in the synthesis of complex pharmaceuticals and fine chemicals is directly tied to its quality.

This guide provides a senior application scientist’s perspective on navigating the complexities of sourcing and validating this reactive acyl chloride. We will move beyond simple data sheets to explore the causality behind purification strategies, the logic of analytical validation, and the criteria for selecting a trustworthy supplier.

Understanding the likely synthetic origin of this compound is the first step in predicting its potential impurity profile. The most common and industrially viable method for preparing acyl chlorides is the chlorination of the corresponding carboxylic acid.

Plausible Synthetic Route:

The conversion of 2-Ethoxy-3,5-difluorobenzoic acid to the target acyl chloride is typically achieved using a standard chlorinating agent. While several reagents like phosphorus pentachloride or oxalyl chloride can be used, thionyl chloride (SOCl₂) is frequently preferred due to the volatile nature of its byproducts (sulfur dioxide and hydrogen chloride gas), which simplifies the initial purification.[1]

The reaction proceeds as follows:

Anticipated Impurities:

A thorough analysis must account for impurities stemming from this process:

-

Starting Material: Unreacted 2-Ethoxy-3,5-difluorobenzoic acid.

-

Hydrolysis Product: The most common impurity, formed by exposure of the acyl chloride to atmospheric or residual moisture, reverting it to the starting carboxylic acid.[2]

-

Residual Reagents: Trace amounts of thionyl chloride or its non-volatile decomposition products.

-

Side-Reaction Products: Formation of the corresponding anhydride from the reaction of the acyl chloride with unreacted carboxylic acid at elevated temperatures.

Purification Methodologies: A Self-Validating System

The reactive and moisture-sensitive nature of acyl chlorides demands meticulous purification and handling protocols.[3] The primary goal is to remove non-volatile impurities and prevent degradation.

Core Protocol: Fractional Vacuum Distillation

The gold-standard technique for purifying liquid acyl chlorides is fractional distillation under reduced pressure.[4][5] The vacuum is critical as it lowers the boiling point, preventing the thermal decomposition that can occur at atmospheric pressure.

Step-by-Step Methodology:

-

System Preparation: Assemble a fractional distillation apparatus using oven-dried glassware. The system must be leak-tight to maintain a stable vacuum. Use of hydrocarbon or silicone-based greases should be avoided as they can contaminate the product.

-

Charge the Flask: Charge the crude this compound into the distillation flask containing a PTFE-coated magnetic stir bar.

-

Evacuate and Heat: Slowly evacuate the system to the desired pressure. Begin gentle heating of the distillation pot using an oil bath. Vigorous stirring is essential to ensure smooth boiling.

-

Fraction Collection: Collect a small forerun fraction, which will contain any residual volatile impurities like thionyl chloride.

-

Product Collection: Collect the main fraction at a stable head temperature and pressure. The boiling point will be dependent on the vacuum achieved.

-

Shutdown: Once the distillation is complete, allow the system to cool completely before slowly reintroducing an inert gas like nitrogen or argon. Do not expose the hot distillate to air, as this will cause rapid degradation.

Trustworthiness through Self-Validation: This protocol is self-validating. A stable, narrow boiling point range during the collection of the main fraction is a strong indicator of high purity. Conversely, a wide or fluctuating boiling range suggests the presence of significant impurities, necessitating analysis of the collected fractions.

Analytical Validation: Quantifying Purity

No purification is complete without robust analytical confirmation. Due to the high reactivity of acyl chlorides, specialized or indirect methods are often required.[6]

| Technique | Principle & Rationale | Experimental Considerations |